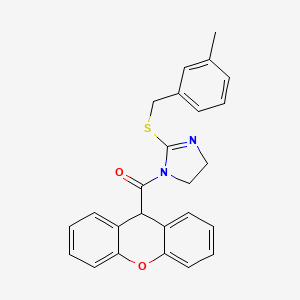

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C25H22N2O2S and its molecular weight is 414.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H24N2O4S

- Molecular Weight : 400.49 g/mol

- CAS Number : 851803-35-5

The compound features an imidazole ring and a xanthenone moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with imidazole and xanthenone structures exhibit various biological activities, including:

- Antitumor Activity : Similar compounds have shown effectiveness in inhibiting tumor growth by targeting specific signaling pathways such as the PI3K/AKT/mTOR pathway . This pathway is crucial for cell proliferation and survival, making it a target for cancer therapies.

- Antimicrobial Properties : Imidazole derivatives are known for their antimicrobial effects. Studies suggest that the presence of thioether groups enhances their activity against certain bacterial strains.

- Anti-inflammatory Effects : Compounds containing xanthene derivatives have been linked to anti-inflammatory activities through the inhibition of pro-inflammatory cytokines .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Modulation of Cell Signaling Pathways : By interacting with receptors or kinases in the PI3K/AKT/mTOR pathway, it may disrupt signaling cascades essential for tumor growth and survival.

Study 1: Antitumor Efficacy in Xenograft Models

A study investigated the antitumor efficacy of similar imidazole derivatives in mouse xenograft models. Results indicated significant tumor reduction when administered at low doses, supporting the potential application of this compound in oncology.

Study 2: Antimicrobial Activity Assessment

Another study evaluated the antimicrobial activity of various thioether-containing compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures exhibited notable antibacterial properties, suggesting potential therapeutic applications in treating infections .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds containing imidazole and xanthene moieties exhibit significant anticancer properties. The compound has been evaluated for its potential as an antitumor agent. Its structure allows for interaction with biological targets involved in cell proliferation and apoptosis, making it a candidate for further development as a therapeutic agent against various cancers.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazole showed enhanced cytotoxicity against cancer cell lines. The specific interactions of the imidazole ring with microtubules were highlighted as a mechanism for its antitumor activity .

Antimicrobial Properties

The compound's thioether group contributes to its potential antimicrobial activity. Research into similar thio-containing compounds has shown promising results against a range of bacterial strains.

Case Study:

In a comparative study on thioether derivatives, compounds similar to (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone were found to exhibit significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

Building Block in Synthesis

This compound serves as an important building block in organic synthesis due to its functional groups that facilitate further chemical transformations. The ability to modify the xanthene or imidazole portions allows chemists to create a library of derivatives with varied properties.

Synthesis Pathway:

Utilizing this compound as a starting material can lead to the formation of more complex molecules through reactions such as nucleophilic substitutions and cycloadditions.

Fluorescent Materials

The xanthene moiety is known for its fluorescent properties, making this compound suitable for applications in photonics and optoelectronics. Its ability to emit light upon excitation can be harnessed in the development of fluorescent probes and sensors.

Application Example:

Research into fluorescent sensors has demonstrated that modifications of xanthene derivatives can lead to enhanced photostability and sensitivity, which are critical for applications in biological imaging .

Summary Table of Applications

Analyse Des Réactions Chimiques

Functional Group Reactivity

The compound contains three key reactive regions:

-

Xanthen-9-yl methanone : Aromatic ketones like xanthenone derivatives are susceptible to nucleophilic acyl substitution (e.g., Grignard reactions) and reductions (e.g., Clemmensen or catalytic hydrogenation) .

-

4,5-Dihydroimidazole (imidazoline) : This saturated heterocycle can undergo ring-opening reactions under acidic or oxidative conditions, forming diamines or imidazolium salts .

-

Thioether (-S-) linkage : Thioethers are prone to oxidation (forming sulfoxides or sulfones) and alkylation/arylation via nucleophilic substitution .

Oxidation of the Thioether Group

The (3-methylbenzyl)thio group may react with oxidizing agents:

| Reagent | Product | Conditions |

|---|---|---|

| H₂O₂ or mCPBA | Sulfoxide (R-S(O)-R ) | Mild, room temperature |

| KMnO₄ or Oxone® | Sulfone (R-SO₂-R ) | Strongly acidic, heat |

Similar oxidations were observed in structurally related thioether-containing imidazolines (e.g., [2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole]; see ).

Nucleophilic Acyl Substitution at the Methanone

The xanthene-linked carbonyl group could participate in:

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Grignard Addition | RMgX (R = alkyl/aryl) | Tertiary alcohol |

| Reduction | LiAlH₄ or NaBH₄ | Secondary alcohol (xanthen-9-yl methanol) |

For example, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone analogs undergo ketone reductions to alcohols under NaBH₄/MeOH .

Imidazoline Ring Modifications

The 4,5-dihydroimidazole ring’s reactivity includes:

| Process | Conditions | Outcome |

|---|---|---|

| Acidic hydrolysis | HCl/H₂O, reflux | Ring-opening to diamine |

| Alkylation | RX (alkyl halide), base | N-alkylated imidazolium salts |

Gold(I/III)-imidazoline complexes (e.g., [1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I)) demonstrate ligand scrambling and halide exchange under physiological conditions , suggesting possible metal coordination behavior in the queried compound.

Stability in Biological Media

While no direct stability data exists, analogous gold-imidazoline complexes degrade in RPMI 1640 cell culture medium via:

This implies potential susceptibility to nucleophilic biomolecules (e.g., proteins, thiols).

Synthetic Precursor Analysis

The compound likely derives from:

-

Methanone formation : Coupling xanthen-9-yl carbonyl chloride with a pre-synthesized imidazoline-thioether intermediate.

-

Thioether installation : SN2 reaction between a mercaptoimidazoline and 3-methylbenzyl bromide .

Research Gaps and Recommendations

-

Experimental validation of oxidation/reduction pathways.

-

Coordination chemistry studies to assess metal-binding capacity.

-

Biological reactivity profiling (e.g., stability in serum, metabolite identification).

Propriétés

IUPAC Name |

[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2S/c1-17-7-6-8-18(15-17)16-30-25-26-13-14-27(25)24(28)23-19-9-2-4-11-21(19)29-22-12-5-3-10-20(22)23/h2-12,15,23H,13-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXBJQQQCPHFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.